molecular formula C10H13NO B009130 1-(2-Amino-3,6-dimethylphenyl)ethanone CAS No. 106634-64-4

1-(2-Amino-3,6-dimethylphenyl)ethanone

Cat. No.: B009130
CAS No.: 106634-64-4
M. Wt: 163.22 g/mol
InChI Key: KRCHVPCNDLSROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-3,6-dimethylphenyl)ethanone is an aromatic ketone with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol (calculated from ). It features an acetophenone backbone substituted with an amino group at position 2 and methyl groups at positions 3 and 6. Its safety profile remains understudied, though precautions such as avoiding inhalation and skin contact are recommended .

Properties

CAS No.

106634-64-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-amino-3,6-dimethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3

InChI Key

KRCHVPCNDLSROO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)N)C(=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C(=O)C

Synonyms

Ethanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-Amino-3,6-dimethylphenyl)ethanone with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NH₂ (C2), -CH₃ (C3, C6) C₁₀H₁₃NO 163.22 Potential bioactivity; undefined toxicology
1-(2-Aminophenyl)ethanone -NH₂ (C2) C₈H₉NO 135.16 Simpler structure; lower molecular weight
1-(2,6-Dimethylphenyl)ethanone -CH₃ (C2, C6) C₁₀H₁₂O 148.20 Non-amino analog; used in organic synthesis
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone -Cl (C3, C5), -OH (C2), -CH₃ (C4, C6) C₁₀H₁₀Cl₂O₂ 233.09 Chlorinated derivative; higher reactivity
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone -OH (C2, C5), -OCH₃ (C4) C₁₀H₁₂O₄ 196.20 Enhanced α-glucosidase inhibition

Key Observations :

  • Amino vs.
  • Electronic Effects: Chloro substituents (e.g., in 1-(3,5-dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone) introduce electron-withdrawing effects, altering reactivity in electrophilic substitutions .

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